(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that includes a sulfonyl group, a piperazine ring, and a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrido[1,2-a]pyrimidine core.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction with an appropriate nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile shares structural similarities with other sulfonyl-containing compounds and piperazine derivatives.
Other pyrido[1,2-a]pyrimidine derivatives: These compounds also exhibit similar biological activities and are studied for their potential therapeutic applications.
Uniqueness
Unique Structural Features: The combination of the sulfonyl group, piperazine ring, and pyrido[1,2-a]pyrimidine core in a single molecule provides unique chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN5O3S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H20ClN5O3S/c1-26-10-12-27(13-11-26)21-19(22(29)28-9-3-2-4-20(28)25-21)14-18(15-24)32(30,31)17-7-5-16(23)6-8-17/h2-9,14H,10-13H2,1H3/b18-14+ |
InChI Key |
DRVMXAZWDLEBEY-NBVRZTHBSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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